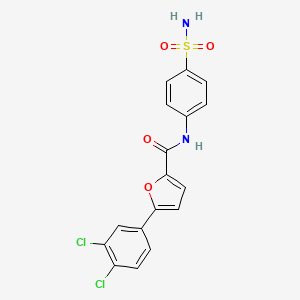

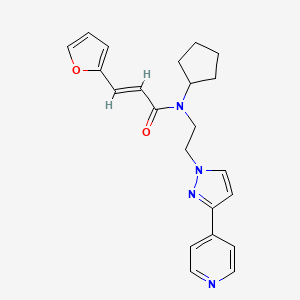

5-(3,4-二氯苯基)-N-(4-磺胺基苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" is related to a class of organic compounds known for their diverse biological activities. While specific studies directly addressing this compound were not found, related research on furan carboxamides and their synthesis, structural analysis, and properties provides insights into the chemistry and potential functionalities of this compound.

Synthesis Analysis

Synthesis of furan-2-carboxamide derivatives often involves multi-step organic reactions, including condensation, cyclization, and functionalization steps. For example, the synthesis of related furan carboxamides involves the Gewald reaction, followed by reactions with various aryl aldehydes to yield Schiff bases, indicating a complex and versatile synthetic pathway that could be applicable to the synthesis of "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" (Arora et al., 2013).

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, attached to a carboxamide group. This structure is crucial for the compound's reactivity and interaction with biological targets. Structural analogs, such as "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide," provide insights into the potential three-dimensional conformation and electronic distribution within the molecule, impacting its chemical behavior and biological activity (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furan carboxamides participate in various chemical reactions, highlighting their reactivity and potential for functionalization and modification. For instance, the synthesis of furan-2(5H)-one derivatives using a catalyst demonstrates the potential for creating diverse chemical entities with unique properties, suggesting that "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" could undergo similar reactions to yield novel compounds with tailored functionalities (Khodaei et al., 2018).

Physical Properties Analysis

The physical properties of furan carboxamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides shows that these compounds can form high-performance materials, suggesting that the physical properties of "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" may be tailored for specific applications (Jiang et al., 2015).

Chemical Properties Analysis

The chemical properties of furan carboxamides, including their reactivity towards nucleophiles, electrophiles, and their participation in cycloaddition reactions, are crucial for understanding their functionality. Studies on similar compounds, like the synthesis and evaluation of furan-3-carboxamides for antimicrobial activity, indicate that the chemical properties of these compounds can be harnessed for therapeutic purposes, suggesting potential chemical interactions and activities for "5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" as well (Zanatta et al., 2007).

科学研究应用

合成和生物活性

研究已经证明了通过各种化学反应合成呋喃-2-羧酰胺衍生物,旨在评估它们的生物活性,包括抗菌、抗炎和抗微生物特性。例如,通过Suzuki-Miyaura交叉偶联合成功能化的N-(4-溴苯基)呋喃-2-羧酰胺显示出显著的抗菌活性,对抗药物耐药细菌具有潜在的强效抗菌剂的潜力(A. Siddiqa et al., 2022)。此外,对基于呋喃-2,5-二羧酸的呋喃-脂肪聚酰胺进行酶聚合已被研究作为聚对苯二甲酰胺的可持续替代品,表明其在高性能材料中的应用(Yi Jiang et al., 2015)。

催化和合成应用

探索了用于合成呋喃衍生物的新型催化剂的开发,展示了在磁性纳米颗粒上支持的4-羧基苯甲磺酸作为可回收再利用的催化剂用于合成3,4,5-三取代呋喃-2(5H)-酮衍生物。这项研究展示了催化剂的高催化活性和可重复使用性,为呋喃衍生物的清洁生产提供了一种方法(M. Khodaei et al., 2018)。

抗微生物和抗真菌剂

呋喃衍生物也已被评估其抗微生物和抗真菌活性。例如,已合成了二胍基和“反转”的二酰胺基2,5-二芳基呋喃,显示出高DNA结合亲和力和对结核分枝杆菌和白念珠菌的显著活性,表明它们作为抗微生物和抗真菌剂的潜力(C. E. Stephens et al., 2001)。

鞘氨醇-1-磷酸4 (S1P₄) 受体拮抗剂

一个新颖的应用包括发现选择性小分子S1P₄受体拮抗剂,可用作治疗流感病毒感染和不希望出现反应性血小板增多的情况的治疗剂。这项研究突出了呋喃-2-羧酰胺衍生物作为强效和选择性S1P₄拮抗剂的合成和结构活性关系(SAR),适用于体内药理学验证(M. Urbano et al., 2011)。

作用机制

安全和危害

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O4S/c18-13-6-1-10(9-14(13)19)15-7-8-16(25-15)17(22)21-11-2-4-12(5-3-11)26(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBGPZJINEDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)